molecular formula C18H15N5OS B2652682 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034288-74-7

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2652682
CAS No.: 2034288-74-7
M. Wt: 349.41
InChI Key: PODVNRJHEGTRBF-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked via a carboxamide group to a methyl-substituted pyrazole ring bearing a pyrazine moiety. The pyrazine-pyrazole arm may enhance binding to biological targets, while the benzo[b]thiophene scaffold contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-13(9-14(22-23)15-11-19-6-7-20-15)10-21-18(24)17-8-12-4-2-3-5-16(12)25-17/h2-9,11H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODVNRJHEGTRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with benzo[b]thiophene-2-carboxamide under specific reaction conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities that make it relevant in the fields of oncology, neurology, and infectious diseases.

Anticancer Activity

Research indicates that compounds containing pyrazole and benzo[b]thiophene motifs can serve as effective inhibitors of cancer cell proliferation. For instance, derivatives of pyrazole have been shown to interact with key enzymes involved in tumor growth and metastasis. The structural features of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide enhance its binding affinity to these targets, potentially leading to the development of new anticancer therapies .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and anxiety. Pyrazole derivatives are known to affect serotonin and dopamine receptors, which are crucial in mood regulation .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of similar compounds against various pathogens. The incorporation of the benzo[b]thiophene structure may enhance the bioactivity against bacterial and fungal infections, making it a candidate for developing new antibiotics .

Synthesis and Structural Analysis

Synthesis methods for this compound typically involve multi-step organic reactions that incorporate pyrazole derivatives and benzo[b]thiophene scaffolds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structural integrity and purity of synthesized compounds .

Case Study: Anticancer Efficacy

A study explored the anticancer properties of a related pyrazole derivative in vitro, demonstrating significant inhibition of cell proliferation in breast cancer cell lines. The compound exhibited an IC50 value comparable to existing chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the benzo[b]thiophene core enhanced antibacterial activity, supporting further exploration of this scaffold in antibiotic development .

Data Table: Summary of Applications

Application AreaPotential BenefitsRelevant Studies
AnticancerInhibition of tumor growth
Neurological DisordersModulation of neurotransmitter systems
AntimicrobialEfficacy against bacterial infections

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituents, and biological profiles. Below is a detailed analysis:

Substituent Variations in Benzo[b]thiophene Carboxamide Derivatives
Compound Name Structural Features Biological Activity Synthesis Yield References
Target Compound Benzo[b]thiophene-2-carboxamide + pyrazine-pyrazole-methyl Not explicitly reported (potential antimicrobial) N/A
5-Chloro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-carboxamide Thiophene-2-carboxamide (chloro-substituted) + pyrazine-pyrazole-methyl Antibacterial/antimycobacterial (hypothesized) N/A
6-(3-Fluoro-5-hydroxyphenyl)-N-(5-methylthiazol-2-yl)benzo[b]thiophene-2-carboxamide (47) Benzo[b]thiophene-2-carboxamide + fluorophenyl-thiazole Antimycobacterial (specific activity not quantified) 71%
3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide + tetrazole + alkoxy groups Classification listed; bioactivity uncharacterized N/A

Key Observations :

  • Substituent Effects : The fluorophenyl-thiazole group in compound 47 introduces hydrogen-bonding capability, which may enhance target affinity compared to the pyrazine-pyrazole group in the target compound .
  • Synthetic Feasibility : Compound 47 achieved a 71% yield via trituration, suggesting efficient purification, whereas pyrazole-sulfonamide analogs (e.g., ) show lower yields (39.9%), highlighting challenges in pyrazole derivatization .
Pyrazole and Pyrazine Derivatives
  • 1-[(2,4-Dichlorophenyl)methyl]-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide : This compound uses a sulfonamide linker instead of a carboxamide, which may alter electronegativity and bacterial target interactions. Its antimycobacterial activity is implied but unquantified .
  • N-(2-chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide: The pyridine-thiazole-carboxamide scaffold demonstrates the importance of nitrogen positioning for enzyme inhibition, a trait shared with the target compound’s pyrazine moiety .
Crystallographic and Physicochemical Data
  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide : Crystallographic studies (e.g., ) reveal planar conformations in carboxamide-thiazole systems, suggesting similar rigidity in the target compound’s benzo[b]thiophene-pyrazole linkage. This could stabilize binding to hydrophobic enzyme pockets .

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety linked to a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C15H14N6OC_{15}H_{14}N_{6}O with a molecular weight of approximately 294.318 g/mol. The presence of the pyrazole and benzothiophene structures contributes to its pharmacological potential.

1. Anticancer Activity

Research has indicated that compounds containing the benzothiophene scaffold exhibit anticancer properties . For instance, derivatives of benzothiophene have shown efficacy against various cancer cell lines, including breast cancer and leukemia. A study demonstrated that certain benzothiophene derivatives inhibited cell proliferation in SH-SY5Y neuroblastoma cells without cytotoxic effects at their IC50 concentrations .

2. Cholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are critical targets in the treatment of Alzheimer's disease. Molecular docking studies suggest that the structural features of this compound may enhance selectivity and potency towards these enzymes .

3. Antimicrobial Activity

Benzothiophene derivatives have also demonstrated antimicrobial properties , showing effectiveness against various bacterial strains. The structural versatility of these compounds allows for interactions with bacterial cell membranes, leading to increased permeability and subsequent cell death .

4. Anti-inflammatory Effects

The compound exhibits potential anti-inflammatory activity , which is crucial in managing conditions such as arthritis and other inflammatory diseases. Research indicates that derivatives can modulate inflammatory pathways, reducing cytokine production and inflammatory markers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

Structural FeatureBiological Activity
Pyrazole RingAnticancer, Cholinesterase Inhibition
Benzothiophene MoietyAntimicrobial, Anti-inflammatory
Carboxamide GroupEnhances solubility and bioavailability

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in MDPI, several benzothiophene derivatives were synthesized and tested for their anticancer activity against various cell lines. The results indicated that certain modifications to the benzothiophene structure significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Case Study 2: Cholinesterase Inhibition
Another investigation focused on the inhibitory effects of synthesized compounds on AChE and BChE. The study utilized molecular docking simulations to reveal how structural variations influenced binding affinity, suggesting pathways for developing more selective inhibitors for Alzheimer's treatment .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and carboxamide formation. Key steps include:

  • Pyrazole Core Formation : Reacting pyrazine derivatives with methylating agents to generate the 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole scaffold. For example, K₂CO₃ in DMF is used for alkylation of pyrazole intermediates .
  • Carboxamide Coupling : Condensation of the pyrazole-methyl intermediate with benzo[b]thiophene-2-carboxylic acid derivatives, often using coupling agents like EDCI/HOBt or carbodiimides. Evidence from similar compounds highlights the use of refluxing acetonitrile for cyclization .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product, with purity verified via HPLC (>95%) .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Answer:
Yield optimization requires systematic variation of:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in pyrazole alkylation, while non-polar solvents improve cyclization efficiency .
  • Catalyst Selection : Bases like K₂CO₃ or NaH influence reaction rates and byproduct formation. For example, NaH-mediated coupling in THF improved yields by 15–20% in analogous carboxamide syntheses .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., carboxamide formation), while higher temperatures (80–100°C) accelerate cyclization .

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